molecular formula C11H9NO2 B11907654 5-Methoxyquinoline-3-carbaldehyde

5-Methoxyquinoline-3-carbaldehyde

Cat. No.: B11907654
M. Wt: 187.19 g/mol
InChI Key: VQDMURIWGCFWKV-UHFFFAOYSA-N
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Description

5-Methoxyquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system with a methoxy group at the 5-position and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. The starting material, 5-methoxyquinoline, is treated with a Vilsmeier reagent (a combination of DMF and POCl3) to introduce the formyl group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Vilsmeier-Haack reaction remains a common method for synthesizing quinoline derivatives on a larger scale due to its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-Methoxyquinoline-3-carboxylic acid.

    Reduction: 5-Methoxyquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methoxyquinoline-3-carbaldehyde is not fully understood. its biological activities are thought to be mediated through interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxyquinoline-3-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which can influence its reactivity and biological activity. The methoxy group at the 5-position can enhance the compound’s electron-donating properties, potentially affecting its interactions with biological targets .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-methoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-11-4-2-3-10-9(11)5-8(7-13)6-12-10/h2-7H,1H3

InChI Key

VQDMURIWGCFWKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C=N2)C=O

Origin of Product

United States

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